N1-(3-hydroxy-3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
N1-(3-hydroxy-3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound characterized by the presence of both hydroxy and thiophene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-hydroxy-3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the reaction of 3-hydroxy-3-phenylpropylamine with thiophen-2-ylmethylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalamide product. The general reaction scheme is as follows:
Step 1: Preparation of 3-hydroxy-3-phenylpropylamine.
Step 2: Preparation of thiophen-2-ylmethylamine.
Step 3: Reaction of the two amines with oxalyl chloride to form the oxalamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process may also include purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(3-hydroxy-3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxalamide can be reduced to form corresponding amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used for substitution reactions on the thiophene ring.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
N1-(3-hydroxy-3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(3-hydroxy-3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and thiophene groups play a crucial role in these interactions, potentially leading to modulation of biological pathways and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N1-(3-hydroxy-3-phenylpropyl)-N2-(thiophen-2-ylmethyl)urea: Similar structure but with a urea linkage instead of an oxalamide.
N1-(3-hydroxy-3-phenylpropyl)-N2-(thiophen-2-ylmethyl)carbamate: Similar structure but with a carbamate linkage.
Uniqueness
N1-(3-hydroxy-3-phenylpropyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to its oxalamide linkage, which imparts distinct chemical and biological properties compared to its urea and carbamate analogs
Properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-N'-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c19-14(12-5-2-1-3-6-12)8-9-17-15(20)16(21)18-11-13-7-4-10-22-13/h1-7,10,14,19H,8-9,11H2,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCRBWGVTRQPKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC(=O)C(=O)NCC2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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